molecular formula C7H6N4OS B1418886 2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 1148027-11-5

2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde

Cat. No.: B1418886
CAS No.: 1148027-11-5
M. Wt: 194.22 g/mol
InChI Key: MBQBMKOFQJQZJJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to act as an inhibitor for enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are crucial in the signaling pathways of various cytokines and growth factors . The compound’s interaction with these enzymes involves binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving cytokines and growth factors. This compound can modulate gene expression by inhibiting the activity of transcription factors downstream of JAK1 and JAK2 . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of JAK1 and JAK2, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signal transduction pathways that lead to gene expression changes. The compound’s ability to inhibit these enzymes is attributed to its structural compatibility with the enzyme’s active site, allowing it to form stable complexes that prevent substrate access.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that its inhibitory effects on JAK1 and JAK2 persist, leading to sustained changes in cellular function. Prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of alternative signaling pathways to compensate for the inhibited pathways.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits JAK1 and JAK2 without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to off-target interactions and the compound’s impact on other critical enzymes and proteins.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s localization within cells can affect its activity and function, as it needs to reach its target enzymes to exert its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with JAK1 and JAK2 . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. These modifications ensure that the compound reaches its target enzymes and exerts its inhibitory effects efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde can be achieved through various synthetic routes

Properties

IUPAC Name

2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4OS/c1-13-7-9-6-8-2-5(4-12)3-11(6)10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQBMKOFQJQZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C=C(C=NC2=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201164374
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxaldehyde, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148027-11-5
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxaldehyde, 2-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1148027-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxaldehyde, 2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde
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2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde
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2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde
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